molecular formula C14H22N6O2S B2466634 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide CAS No. 1014073-85-8

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide

Cat. No.: B2466634
CAS No.: 1014073-85-8
M. Wt: 338.43
InChI Key: AVWVTIXCHCHUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C14H22N6O2S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide is a complex organic molecule that incorporates multiple heterocyclic structures, specifically a pyrazole and a triazole ring linked by a thioether. This unique structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N6OSC_{17}H_{22}N_{6}OS, with a molecular weight of approximately 358.46 g/mol. The presence of ethoxy and ethyl groups enhances its lipophilicity, which may influence its pharmacokinetic properties.

Property Value
Molecular FormulaC17H22N6OS
Molecular Weight358.46 g/mol
Boiling PointPredicted 387.8 °C
DensityPredicted 1.33 g/cm³
pKaPredicted 7.78

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Reaction of ethyl acetoacetate with hydrazine hydrate followed by alkylation with ethyl iodide.
  • Formation of the Triazole Ring : Reaction with thiosemicarbazide under acidic conditions.
  • Introduction of Thioacetamide Group : Reaction with chloroacetic acid in the presence of a base.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to possess antibacterial and antifungal properties due to their ability to inhibit specific enzymes or disrupt cellular processes.

Anticancer Activity

Studies on related triazole derivatives suggest potential anticancer effects. For example, certain triazole-thio derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells, through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound is believed to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, thus blocking substrate access.
  • Receptor Binding : Interaction with cellular receptors could modulate signal transduction pathways.

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of triazole-thio derivatives on MDA-MB-231 breast cancer cells, revealing that some compounds induced apoptosis significantly more than standard treatments like Erlotinib.
  • Antimicrobial Screening : Another study tested related compounds against pathogenic bacteria, finding notable efficacy against strains such as E. coli and S. aureus.

The mechanism through which this compound exerts its biological effects likely involves:

  • Inhibition of Enzymatic Activity : Compounds targeting enzymes involved in critical metabolic pathways.
  • Modulation of Cellular Signaling : Affecting pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other similar triazole derivatives:

Compound Name Structural Features Biological Activity
5-(3-Ethoxyphenyl)-4-methyltriazolePhenyl substitutionAntifungal
4-MethylthioquinazolineThiomethyl groupAnticancer
5-(3-Ethoxyphenyl)-4-methyltriazoleSimilar pyrazole and triazole structureAntimicrobial

Properties

IUPAC Name

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2S/c1-5-19-8-10(13(18-19)22-7-3)12-16-17-14(20(12)6-2)23-9-11(21)15-4/h8H,5-7,9H2,1-4H3,(H,15,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWVTIXCHCHUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.